1-[4-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}carbonyl)-2-thienyl]ethanone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, focusing on cost-effectiveness and efficiency. For example, a synthesis method for a similar H(3) receptor antagonist used trans-4-hydroxy-L-proline as a precursor, requiring strategic inversions at stereogenic centers and employing techniques like Mitsunobu reaction and nonextractive sodium triacetoxyborohydride reduction (Pippel et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized by bifurcated intra- and intermolecular hydrogen bonding. This bonding plays a crucial role in stabilizing the molecule's structure, as seen in similar compounds (Balderson et al., 2007).
Chemical Reactions and Properties
The compound's chemical reactions often involve nucleophilic substitution, as demonstrated in a similar compound's synthesis (Mishriky & Moustafa, 2013). These reactions are pivotal in the formation of various derivatives, impacting their chemical properties.
Physical Properties Analysis
Physical properties of such compounds can be understood through crystallographic studies. For instance, crystal packing influenced by hydrogen bonds and π…π interactions was observed in similar compounds, revealing insights into their stability and interactions (Karczmarzyk & Malinka, 2008).
Chemical Properties Analysis
The chemical properties of 1-[4-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}carbonyl)-2-thienyl]ethanone and its derivatives are often characterized by their reactivity in various chemical environments. Studies on similar compounds show how substituents and structural modifications can significantly impact their chemical behavior and potential applications (Obniska et al., 2005).
properties
IUPAC Name |
1-[4-[(3R,4R)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidine-1-carbonyl]thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-13(23)17-7-14(12-25-17)18(24)21-9-15(16(10-21)11-22)8-20-5-3-19(2)4-6-20/h7,12,15-16,22H,3-6,8-11H2,1-2H3/t15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPRPIWBGVWHFK-HZPDHXFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)C(=O)N2CC(C(C2)CO)CN3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CS1)C(=O)N2C[C@H]([C@H](C2)CO)CN3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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